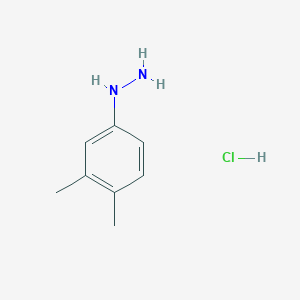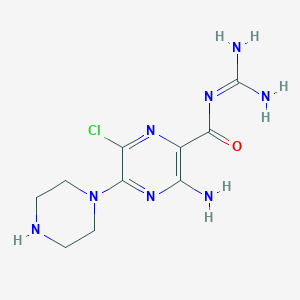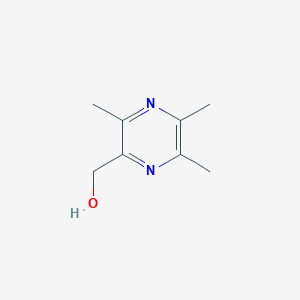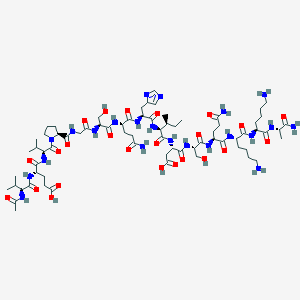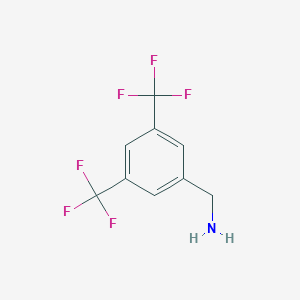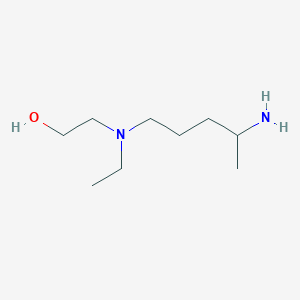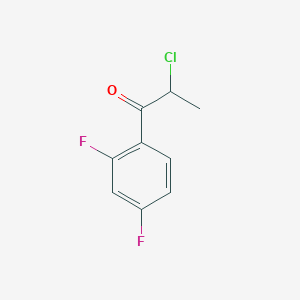
2-Chloro-1-(2,4-difluorophenyl)propan-1-one
概要
説明
The compound "2-Chloro-1-(2,4-difluorophenyl)propan-1-one" is a chlorinated ketone with additional fluorine substitutions on the aromatic ring. While the provided papers do not directly discuss this compound, they do provide insights into similar chloro- and fluoro-substituted phenylpropanones, which can help infer some properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of a substituted acetophenone with an aldehyde in the presence of a base, as seen in the synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . This suggests that a similar approach could be used for synthesizing "2-Chloro-1-(2,4-difluorophenyl)propan-1-one," possibly starting with 2,4-difluoroacetophenone and an appropriate aldehyde or ketone.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques such as IR spectroscopy and X-ray diffraction . The geometrical parameters obtained from these studies are typically in good agreement with those calculated using density functional theory (DFT) methods . This indicates that computational methods could reliably predict the molecular structure of "2-Chloro-1-(2,4-difluorophenyl)propan-1-one."
Chemical Reactions Analysis
The photochemical behavior of related chloro-substituted compounds can lead to cyclization reactions, as seen in the case of 2-chloro-1,3-diphenylpropan-1,3-dione, which cyclizes to flavones upon exposure to light . This suggests that "2-Chloro-1-(2,4-difluorophenyl)propan-1-one" may also undergo similar photocyclization reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic methods. The vibrational wavenumbers are computed using HF and DFT methods, and the first hyperpolarizability and infrared intensities are reported . The HOMO and LUMO analysis of these compounds are used to determine charge transfer within the molecules, and molecular electrostatic potential (MEP) maps are used to identify regions of negative and positive potential, which indicate possible sites for electrophilic and nucleophilic attacks, respectively . These studies provide a basis for predicting the reactivity and interaction of "2-Chloro-1-(2,4-difluorophenyl)propan-1-one" with other molecules.
科学的研究の応用
Synthesis and Structural Analysis :
- Salian et al. (2018) synthesized chalcone derivatives, including compounds related to 2-Chloro-1-(2,4-difluorophenyl)propan-1-one, through a Claisen-Schmidt condensation reaction. They characterized these compounds using FT-IR, elemental analysis, and X-ray diffraction, exploring their molecular structures and intermolecular interactions (Salian et al., 2018).
Catalytic Applications :
- Aydemir et al. (2014) reported on the synthesis of 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, a compound structurally similar to 2-Chloro-1-(2,4-difluorophenyl)propan-1-one, and its use in Ru(II)–phosphinite compounds for catalytic transfer hydrogenation. This highlights potential catalytic applications of related compounds (Aydemir et al., 2014).
Photocyclization Studies :
- Košmrlj & Šket (2007) studied the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones to flavones. Their findings are relevant to understanding the photochemical behavior of compounds like 2-Chloro-1-(2,4-difluorophenyl)propan-1-one and the factors influencing their reactions (Košmrlj & Šket, 2007).
Molecular Docking and Computational Studies :
- Jayasudha et al. (2020) conducted molecular docking and computational studies on a compound structurally related to 2-Chloro-1-(2,4-difluorophenyl)propan-1-one. Their research provides insights into the compound's spectroscopic characteristics, molecular structure, and potential biological activities (Jayasudha et al., 2020).
Process Development and Synthesis :
- Bentley et al. (2002) detailed the discovery and process development of fosfluconazole, a prodrug of Diflucan, which includes compounds similar to 2-Chloro-1-(2,4-difluorophenyl)propan-1-one in its synthesis pathway. This research emphasizes the importance of such compounds in the development of pharmaceuticals (Bentley et al., 2002).
Safety And Hazards
特性
IUPAC Name |
2-chloro-1-(2,4-difluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXQWKIKBKUTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,4-difluorophenyl)propan-1-one | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

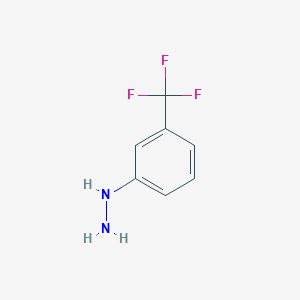
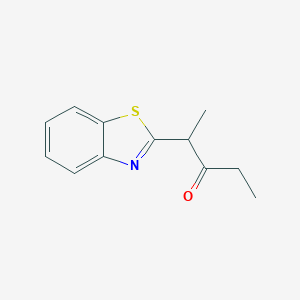
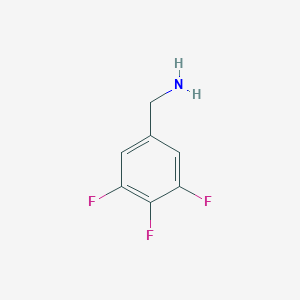
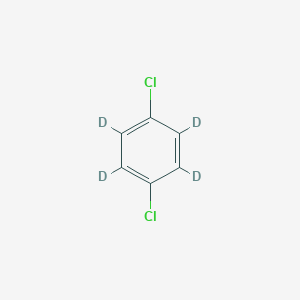
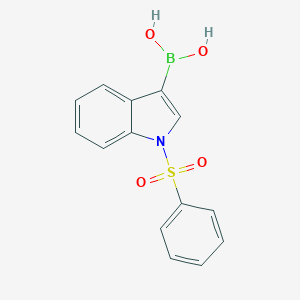
![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride](/img/structure/B151398.png)
